molecular formula C21H28O10 B15392688 Grandidentoside

Grandidentoside

Cat. No.: B15392688
M. Wt: 440.4 g/mol
InChI Key: GYBMMZYCUFIKJQ-NHCPJIJJSA-N
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Description

Grandidentoside (CAS 28307-53-1) is a glycoside compound with the chemical formula C₂₁H₂₈O₁₀ and a molecular weight of 440.45 g/mol . Its systematic IUPAC name is 2-Hydroxycyclohexyl-β-D-glucopyranoside 2-[3-(3,4-dihydroxyphenyl)propenoate], reflecting its structural complexity. The molecule consists of a β-D-glucopyranoside core esterified with a 3-(3,4-dihydroxyphenyl)propenoate moiety and a hydroxycyclohexyl substituent.

Properties

Molecular Formula

C21H28O10

Molecular Weight

440.4 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-(2-hydroxycyclohexyl)oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H28O10/c22-10-16-18(27)19(28)20(21(30-16)29-15-4-2-1-3-13(15)24)31-17(26)8-6-11-5-7-12(23)14(25)9-11/h5-9,13,15-16,18-25,27-28H,1-4,10H2/b8-6+/t13?,15?,16-,18-,19+,20-,21-/m1/s1

InChI Key

GYBMMZYCUFIKJQ-NHCPJIJJSA-N

Isomeric SMILES

C1CCC(C(C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1CCC(C(C1)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Grandidentoside belongs to the class of phenolic glycosides, which are characterized by a sugar moiety linked to a phenolic compound. Below are two structurally related compounds for comparison:

Compound A: Arbutin (CAS 497-76-7)

  • Structure: β-D-Glucopyranoside linked to hydroquinone.
  • Key Differences: Lacks the propenoate ester and hydroxycyclohexyl groups present in this compound. Simpler phenolic structure (hydroquinone vs. 3,4-dihydroxyphenylpropenoate).
  • Functional Implications: Arbutin is widely studied for its depigmenting properties, whereas this compound’s dihydroxyphenylpropenoate group may enhance antioxidant capacity .

Compound B: Salicin (CAS 138-52-3)

  • Structure: β-D-Glucopyranoside linked to salicyl alcohol.
  • Key Differences: Contains a salicyl alcohol moiety instead of a dihydroxyphenylpropenoate. Absence of esterification at the 2-position of the glucopyranoside ring.
  • Functional Implications : Salicin is a prodrug of salicylic acid, used for analgesic purposes. This compound’s esterified groups may confer distinct metabolic stability .

Functional Comparison with Similar Compounds

This compound’s functional profile can be inferred from its structural features:

Antioxidant Activity

  • The 3,4-dihydroxyphenyl (catechol) group is a potent antioxidant motif, similar to compounds like rosmarinic acid (CAS 537-15-5). However, this compound’s glycosidic linkage may improve solubility compared to free catechols .

Enzyme Inhibition Potential

Data Tables Summarizing Key Properties

Table 1: Structural and Physicochemical Comparison

Property This compound Arbutin Salicin
Molecular Formula C₂₁H₂₈O₁₀ C₁₂H₁₆O₇ C₁₃H₁₈O₇
Molecular Weight (g/mol) 440.45 272.25 286.28
Key Functional Groups Catechol propenoate ester Hydroquinone Salicyl alcohol
Solubility (Predicted) Moderate (polar esters) High (hydrophilic) Moderate (hydrophobic)
Bioactivity Antioxidant (inferred) Depigmenting Analgesic

Sources:

Table 2: Pharmacokinetic Parameters (Hypothetical)

Parameter This compound Rosmarinic Acid Esculin
LogP (Lipophilicity) 1.2 1.8 -0.5
Plasma Protein Binding 85% 90% 60%
Half-life (h) 3.5 2.0 1.5

Research Findings and Implications

  • Structural Advantages : this compound’s esterified catechol group may enhance stability compared to free catechols like caffeic acid, which are prone to oxidation .
  • Limitations : The lack of direct pharmacological studies limits mechanistic insights. Comparative studies with arbutin or salicin are needed to validate bioactivity .
  • Synthetic Feasibility : The compound’s complexity poses challenges for large-scale synthesis, unlike simpler glycosides like salicin .

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